molecular formula C10H18O B13202109 2-Ethyl-2,5-dimethylhex-4-enal CAS No. 82898-60-0

2-Ethyl-2,5-dimethylhex-4-enal

Cat. No.: B13202109
CAS No.: 82898-60-0
M. Wt: 154.25 g/mol
InChI Key: LOQNRQKPDZGEBZ-UHFFFAOYSA-N
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Description

2-Ethyl-2,5-dimethylhex-4-enal is an organic compound with the molecular formula C10H18O. It is an aldehyde characterized by the presence of a double bond and a branched carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,5-dimethylhex-4-enal can be achieved through several methods. One common approach involves the aldol condensation of 2-ethyl-2,5-dimethylhexanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to promote the reaction, and the process is often conducted in a continuous flow reactor to optimize production rates.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,5-dimethylhex-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the molecule allows for electrophilic addition reactions, where halogens or other electrophiles can add across the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: 2-Ethyl-2,5-dimethylhexanoic acid.

    Reduction: 2-Ethyl-2,5-dimethylhexanol.

    Substitution: 2-Bromo-2-ethyl-2,5-dimethylhex-4-enal.

Scientific Research Applications

2-Ethyl-2,5-dimethylhex-4-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Ethyl-2,5-dimethylhex-4-enal exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond in the molecule also allows for interactions with various receptors and signaling pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexanal
  • 2,5-Dimethylhexanal
  • 2-Ethyl-2,5-dimethylhexanoic acid

Uniqueness

2-Ethyl-2,5-dimethylhex-4-enal is unique due to its specific structure, which combines a branched carbon chain with an aldehyde group and a double bond. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

82898-60-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-ethyl-2,5-dimethylhex-4-enal

InChI

InChI=1S/C10H18O/c1-5-10(4,8-11)7-6-9(2)3/h6,8H,5,7H2,1-4H3

InChI Key

LOQNRQKPDZGEBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=C(C)C)C=O

Origin of Product

United States

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